N-[3-(Allyloxy)phenyl]-2-bromoacetamide N-[3-(Allyloxy)phenyl]-2-bromoacetamide
Brand Name: Vulcanchem
CAS No.: 99859-22-0
VCID: VC2982248
InChI: InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14)
SMILES: C=CCOC1=CC=CC(=C1)NC(=O)CBr
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

N-[3-(Allyloxy)phenyl]-2-bromoacetamide

CAS No.: 99859-22-0

Cat. No.: VC2982248

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Allyloxy)phenyl]-2-bromoacetamide - 99859-22-0

Specification

CAS No. 99859-22-0
Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 2-bromo-N-(3-prop-2-enoxyphenyl)acetamide
Standard InChI InChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14)
Standard InChI Key NUDZUIHTHYJTJH-UHFFFAOYSA-N
SMILES C=CCOC1=CC=CC(=C1)NC(=O)CBr
Canonical SMILES C=CCOC1=CC=CC(=C1)NC(=O)CBr

Introduction

Physical and Chemical Properties

N-[3-(Allyloxy)phenyl]-2-bromoacetamide possesses distinct molecular characteristics that make it valuable for research applications. The compound is identified by several key parameters presented in the following tables:

Table 1: Basic Identifiers and Physical Properties

PropertyValue
CAS Number99859-22-0
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
IUPAC Name2-bromo-N-(3-prop-2-enoxyphenyl)acetamide
PubChem CID46736622
MDL NumberMFCD12026572
InChIInChI=1S/C11H12BrNO2/c1-2-6-15-10-5-3-4-9(7-10)13-11(14)8-12/h2-5,7H,1,6,8H2,(H,13,14)
InChIKeyNUDZUIHTHYJTJH-UHFFFAOYSA-N
SMILESC=CCOC1=CC=CC(=C1)NC(=O)CBr

Table 2: Physical and Chemical Characteristics

PropertyValue
Boiling Point413.6±35.0 °C at 760 mmHg
Flash Point204.0±25.9 °C
Density1.4±0.1 g/cm³
Vapor Pressure0.0±1.0 mmHg at 25°C
XLogP32.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count5
Topological Polar Surface Area38.3 Ų
Heavy Atom Count15
Complexity221

The molecular structure of N-[3-(Allyloxy)phenyl]-2-bromoacetamide contains several key functional groups that contribute to its chemical behavior:

  • A phenyl ring core structure

  • An allyloxy (OCH2CH=CH2) substituent at the 3-position of the phenyl ring

  • A bromoacetamide (NHCOCH2Br) group attached to the phenyl ring

Synthesis Methods

The synthesis of N-[3-(Allyloxy)phenyl]-2-bromoacetamide typically follows a well-established procedure that involves the reaction of 3-(allyloxy)aniline with bromoacetyl bromide. This reaction is conducted in the presence of a base, such as triethylamine, which serves to neutralize the hydrogen bromide produced during the reaction process.

The synthesis process can be outlined as follows:

  • The reaction is performed under controlled temperature conditions, typically maintained between 0-5°C to manage the exothermic nature of the process.

  • Triethylamine or a similar base is added to neutralize the hydrogen bromide formed as a byproduct.

  • The reaction mixture is stirred for a specific period to ensure complete conversion.

  • The final product is isolated through appropriate purification techniques such as recrystallization or column chromatography.

This synthetic approach ensures a safer and more efficient production of the target compound with good yield and purity.

CategoryDetails
Hazard StatementsH303: May be harmful if swallowed
H313: May be harmful in contact with skin
H333: May be harmful if inhaled
Precautionary StatementsP264: Wash thoroughly after handling
P280: Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing
P337+P313: If eye irritation persists: Get medical advice/attention
Protective EquipmentSafety glasses with side-shields
Lab coat
Gloves
Mask or respirator when appropriate
Research UseFor research use only. Not for human or veterinary use

Researchers should implement the following safety practices:

  • Always wear appropriate personal protective equipment, including gloves, lab coat, and eye protection .

  • Conduct experiments in a well-ventilated area or fume hood to prevent inhalation of vapors or dust .

  • Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling the compound .

  • Store waste separately and ensure proper disposal through professional waste management services .

Analytical Characterization

Researchers working with N-[3-(Allyloxy)phenyl]-2-bromoacetamide should verify its identity and purity through standard analytical techniques. While specific analytical data for this compound is limited in the available literature, the following approaches are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Useful for purity determination and potential separation of impurities.

  • Mass Spectrometry: Confirms molecular weight and can provide additional structural information.

  • Infrared Spectroscopy (IR): Identifies functional groups present in the molecule.

These analytical methods collectively provide a comprehensive characterization of the compound's identity, structure, and purity.

Research Considerations

When conducting research with N-[3-(Allyloxy)phenyl]-2-bromoacetamide, investigators should consider several factors to optimize experimental outcomes:

  • Solubility Profile: The compound contains both hydrophobic (allyl and phenyl) and hydrophilic (amide) groups, suggesting potential solubility in moderately polar organic solvents. Solubility testing in relevant experimental media is advisable before use.

  • Stability Assessment: Evaluate compound stability under experimental conditions, particularly in aqueous buffers at different pH values.

  • Reactivity Testing: For protein modification studies, preliminary testing of reactivity with model compounds containing nucleophilic groups can provide valuable insights into reaction kinetics and efficiency.

  • Control Experiments: Include appropriate controls to distinguish between specific and non-specific effects when using this compound in biological systems.

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